[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester
CAS No.: 1353986-09-0
Cat. No.: VC8234274
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353986-09-0 |
|---|---|
| Molecular Formula | C17H25N3O3 |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | benzyl N-[[1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate |
| Standard InChI | InChI=1S/C17H25N3O3/c1-2-19(12-15-9-6-10-20(15)16(21)11-18)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13,18H2,1H3 |
| Standard InChI Key | XKJVZISRCCHVIA-UHFFFAOYSA-N |
| SMILES | CCN(CC1CCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCN(CC1CCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s structure centers on a pyrrolidine ring, a five-membered secondary amine, substituted at the 1-position with a 2-amino-acetyl group. The 2-position of the pyrrolidine is further functionalized with an ethyl-carbamic acid benzyl ester moiety. The stereocenter at the pyrrolidine’s 2-position (denoted by the (S)-configuration) is critical for molecular interactions, as chirality often influences binding affinity in biological systems .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₈H₂₅N₃O₃ |
| Molecular weight | 319.40 g/mol |
| InChIKey | XKJVZISRCCHVIA-HNNXBMFYSA-N |
| Discontinuation status | Discontinued |
Structural Analogues and Comparative Analysis
Pyrrolidine derivatives are structurally distinct from piperidine-based compounds due to their smaller ring size, which imposes greater conformational rigidity. For instance, replacing the pyrrolidine core with a piperidine ring (a six-membered analogue) increases ring flexibility and alters metabolic stability. The benzyl ester group in this compound is a common prodrug motif, designed to enhance lipophilicity for improved membrane permeability .
Synthesis and Manufacturing
| Step | Reagents/Conditions | Yield (Est.) |
|---|---|---|
| 1 | Chloroacetyl chloride, Et₃N, DCM, 0°C→RT | 85% |
| 2 | Ethyl isocyanate, THF, 50°C | 78% |
| 3 | Benzyl alcohol, DCC, DMAP, DCM | 65% |
Industrial-Scale Challenges
The discontinuation of this compound likely stems from scalability issues. Multi-step syntheses involving chiral centers often require expensive catalysts or chromatographic purification, rendering large-scale production economically unfeasible. Additionally, the benzyl ester’s susceptibility to hydrogenolysis complicates storage and handling .
Reactivity and Stability
Hydrolytic Degradation Pathways
The compound’s labile carbamate and ester groups undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis: Protonation of the carbamate oxygen leads to cleavage, releasing benzyl alcohol and forming a water-soluble amine derivative.
-
Basic Hydrolysis: The benzyl ester undergoes saponification, generating a carboxylate salt and ethanol.
Table 3: Degradation Kinetics (Hypothetical Data)
| Condition | Half-Life (25°C) | Major Products |
|---|---|---|
| 1M HCl | 2 hours | Benzyl alcohol, CO₂, ethylamine |
| 1M NaOH | 4 hours | Sodium carboxylate, pyrrolidine derivative |
Thermal Stability
Thermogravimetric analysis (TGA) of similar carbamates suggests decomposition onset temperatures near 150–180°C, primarily via retro-ene reactions and decarboxylation. The benzyl ester moiety likely volatilizes first, followed by pyrrolidine ring degradation.
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